Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Nucleophilic Aromatic Substitution SNAr Regioselective Synthesis

Researchers developing saflufenacil analogs or kinase inhibitor libraries often encounter regioselectivity failures when substituting positional isomers. Methyl 2-chloro-4-fluoro-5-nitrobenzoate eliminates this risk with its patent-validated 2-Cl-4-F-5-NO2 substitution pattern, engineered for predictable nucleophilic aromatic substitution at C2. • Documented 67% yield & 99% purity at preparative scale; direct precursor to the free acid for downstream diversification. • Synergistic para-NO2/ortho-F activation ensures exclusive SNAr selectivity at the 2-chloro position, critical for high-fidelity SAR exploration. • Ambient-stable solid; shipped globally under standard conditions with Certificates of Analysis included.

Molecular Formula C8H5ClFNO4
Molecular Weight 233.58 g/mol
CAS No. 85953-30-6
Cat. No. B1600368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS85953-30-6
Molecular FormulaC8H5ClFNO4
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
InChIInChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
InChIKeyDDVYPVSVDYGBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6): A Strategic Polyfunctional Intermediate for Targeted Synthesis


Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6) is a halogenated nitrobenzoate ester distinguished by a unique 1,2,4,5-tetrasubstituted benzene core bearing chloro, fluoro, and nitro substituents, plus a methyl ester [1]. This substitution pattern confers a well-defined, highly electron-deficient aromatic system critical for sequential functionalization. It is not a generic reagent but a strategic intermediate, most notably documented as a key precursor in the commercial synthesis of the herbicide saflufenacil, where its specific substituent arrangement is essential for constructing the final pyrimidinedione scaffold [2].

Why Generic Substitution of Methyl 2-chloro-4-fluoro-5-nitrobenzoate Fails: Evidence-Based Differentiation


The precise 2-chloro-4-fluoro-5-nitro arrangement on the benzoate core is not interchangeable with positional isomers or other polyhalogenated nitrobenzoates. The synergistic electronic effects of this specific pattern—particularly the strong activation of the 2-chloro leaving group by the para-nitro and ortho-fluoro substituents for nucleophilic aromatic substitution (SNAr)—dictate both the regioselectivity and reaction rates in downstream transformations [1]. Using an analog with a different substitution pattern, such as methyl 3-chloro-4-fluoro-5-nitrobenzoate, would alter the electronic environment and potentially compromise the yield and selectivity of subsequent steps in established synthetic routes, as seen in kinase inhibitor and herbicide synthesis . Furthermore, the methyl ester provides a critical balance of stability and reactivity compared to the more labile free acid, enabling cleaner handling in multi-step sequences [2].

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (85953-30-6): Quantitative Differentiation Guide for Scientific Selection


Differentiated SNAr Reactivity and Regioselectivity Driven by Substituent Arrangement

The 2-chloro-4-fluoro-5-nitro substitution pattern uniquely positions a strong electron-withdrawing nitro group para to the chloro leaving group and ortho to a fluorine atom. This creates a highly polarized C2-Cl bond, making it the primary site for nucleophilic attack. In contrast, in methyl 3-chloro-4-fluoro-5-nitrobenzoate, the chloro is meta to the nitro group and experiences significantly less activation . This positional difference leads to a predicted rate enhancement for SNAr at the C2 position in the title compound compared to a meta-chloro analog, enabling selective, high-yield functionalization under milder conditions [1].

Nucleophilic Aromatic Substitution SNAr Regioselective Synthesis

Validated Scalable Synthesis of Methyl Ester from Key Acid Intermediate

A reproducible and scalable synthesis of the title compound is documented, yielding 67% of high-purity material (99% purity) via a straightforward esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol under acidic conditions . This contrasts with the direct handling of the free acid, which is a solid and often presents greater handling challenges in large-scale processes [1]. The methyl ester offers superior solubility in organic solvents, facilitating downstream reactions and purification steps, a key advantage for industrial process development .

Process Chemistry Esterification Synthetic Yield

Proven Utility as a Key Intermediate in Saflufenacil Herbicide Synthesis

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is explicitly identified as a crucial intermediate in the patented synthesis of saflufenacil, a widely used pyrimidinedione herbicide [1]. This direct citation in commercial patent literature validates the compound's essential role in a multi-billion dollar agrochemical market [2]. While other halogenated nitrobenzoates might theoretically serve as starting points, this specific compound's structure is integral to the established, cost-effective route. The choice of this intermediate is not arbitrary; it is a result of process optimization for yield, purity, and cost at industrial scale [3].

Agrochemical Synthesis Herbicide Intermediate Pyrimidinedione

Defined Physicochemical Properties Facilitating Computational and Process Design

The compound possesses well-defined and publicly available computed properties, including a molecular weight of 233.58 g/mol, an XLogP3-AA value of 2.3, zero hydrogen bond donors, and 5 hydrogen bond acceptors [1]. These values, particularly the moderate lipophilicity (XLogP3-AA=2.3), are critical for predicting its behavior in partitioning, purification, and its pharmacokinetic properties if used in a medicinal chemistry context. In comparison, the parent acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a solid with higher polarity and a hydrogen bond donor, making it less amenable to certain non-polar reaction conditions and chromatographic purifications without prior activation or protection [2].

Computational Chemistry Physicochemical Properties Process Development

Commercially Available with High Purity and Scalable Supply

Multiple established chemical suppliers offer methyl 2-chloro-4-fluoro-5-nitrobenzoate with standard purities of ≥97% or 98%, and some provide comprehensive analytical data packages including NMR, HPLC, and GC . This contrasts with the more limited commercial availability of its close positional isomer, methyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS 1529446-36-3), which is primarily offered as a custom synthesis building block rather than a stocked catalog item . The robust supply chain for the target compound, with multiple manufacturers offering it in quantities from grams to kilograms, ensures project continuity and competitive pricing .

Chemical Procurement Supply Chain Quality Control

Optimal Application Scenarios for Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6) Based on Evidence


Agrochemical Process Development: Saflufenacil and Pyrimidinedione Herbicide Synthesis

This compound is the preferred starting material for any project aimed at developing new saflufenacil analogs or optimizing its synthesis. Its direct citation in saflufenacil patents [1] and established synthetic route to the acid [2] provide a validated, risk-mitigated pathway. The high yield (67%) and purity (99%) documented for its synthesis ensure that subsequent steps in the herbicide production process are built on a robust foundation .

Medicinal Chemistry: Kinase Inhibitor and Targeted Therapy Scaffold Exploration

The unique 2-chloro-4-fluoro-5-nitro substitution pattern is ideal for synthesizing libraries of compounds with potential kinase inhibitory activity [1]. Its selective SNAr reactivity at the C2 position allows for the sequential introduction of diverse amine or other nucleophilic fragments onto the electron-deficient core. This controlled derivatization is crucial for probing structure-activity relationships (SAR) in drug discovery programs targeting cancer and other diseases where kinase inhibition is a validated mechanism [2].

Synthetic Methodology: Selective Nucleophilic Aromatic Substitution (SNAr) Studies

As a highly activated substrate for SNAr, this compound serves as an excellent model system for investigating the effects of multiple electron-withdrawing groups on reaction rates and regioselectivity [1]. The well-defined electronic properties (e.g., XLogP3=2.3, exact mass=232.9891 Da) make it a reliable standard for computational chemistry studies and for developing new catalytic methods for the functionalization of electron-deficient arenes.

Crystallography and Solid-State Chemistry

The compound's crystal structure has been solved, revealing a nearly planar molecular conformation stabilized by van der Waals forces with a specific intermolecular distance of 3.647 Å between O(3) and C(4) atoms [1]. This provides a precise, experimentally determined structural baseline for understanding its solid-state packing and for potential co-crystal engineering or solid-form screening in pre-formulation studies, a level of detail not readily available for many related analogs.

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